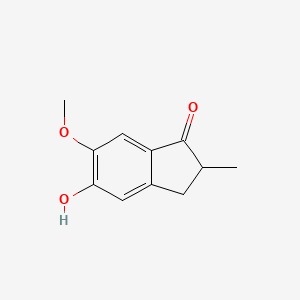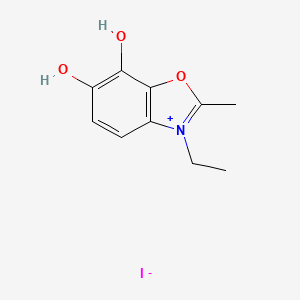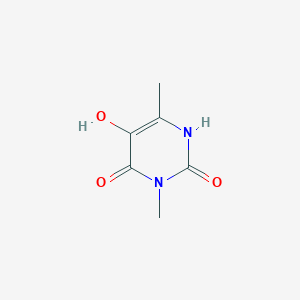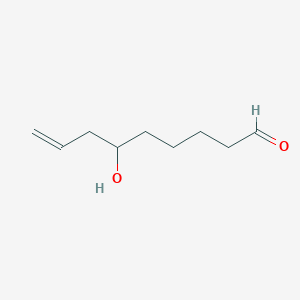
6-Hydroxynon-8-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxynon-8-enal is a hydroxyalkenal compound characterized by the presence of a hydroxyl group and an aldehyde group on a non-ene chain. This compound is of significant interest due to its role in various biochemical processes, particularly those involving lipid peroxidation and oxidative stress.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Hydroxynon-8-enal can be synthesized through the oxidation of lipids containing polyunsaturated fatty acids. The process involves the peroxidation of these lipids, leading to the formation of hydroxyalkenals. Specific conditions, such as the presence of oxygen and catalysts like lipoxygenases, facilitate this reaction .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the compound can be produced in laboratory settings using controlled oxidation reactions. The use of specific catalysts and reaction conditions ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Hydroxynon-8-enal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts facilitate substitution reactions.
Major Products:
Oxidation: Formation of non-enoic acids.
Reduction: Formation of non-enol compounds.
Substitution: Formation of esters and ethers.
Applications De Recherche Scientifique
6-Hydroxynon-8-enal has diverse applications in scientific research:
Mécanisme D'action
6-Hydroxynon-8-enal exerts its effects through several mechanisms:
Comparaison Avec Des Composés Similaires
4-Hydroxynonenal: Another hydroxyalkenal produced during lipid peroxidation, known for its role in oxidative stress and cellular signaling.
5-Hydroxynon-2-enal: Similar in structure but differs in the position of the hydroxyl group, affecting its reactivity and biological activity.
Uniqueness: 6-Hydroxynon-8-enal is unique due to its specific structural configuration, which influences its reactivity and interaction with biological molecules. Its distinct position of the hydroxyl group allows for unique chemical transformations and biological effects compared to other hydroxyalkenals .
Propriétés
Numéro CAS |
155590-58-2 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
6-hydroxynon-8-enal |
InChI |
InChI=1S/C9H16O2/c1-2-6-9(11)7-4-3-5-8-10/h2,8-9,11H,1,3-7H2 |
Clé InChI |
UUWDDEBAMBKSOJ-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(CCCCC=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


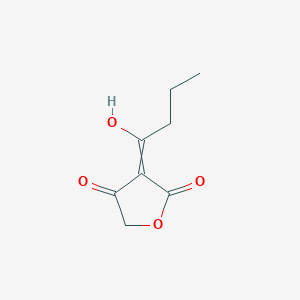
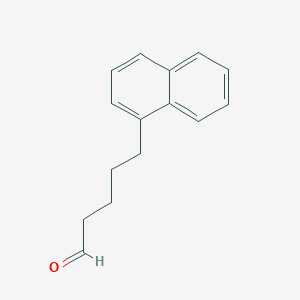
![1-[(Naphthalen-1-yl)methyl]isoquinoline](/img/structure/B14268704.png)
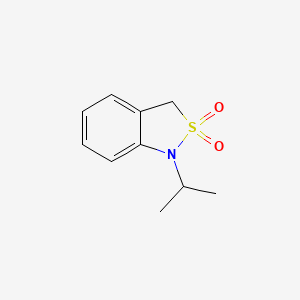
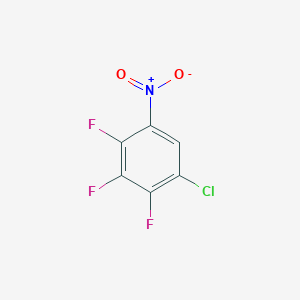
![Ethyl 9-ethyl-9H-pyrido[2,3-B]indole-3-carboxylate](/img/structure/B14268726.png)
![9,9-Dimethylbicyclo[6.1.0]nonane](/img/structure/B14268737.png)
![5-Methyl-2-{2-[4-(morpholin-4-yl)phenyl]ethenyl}-1,3-benzoxazole](/img/structure/B14268749.png)
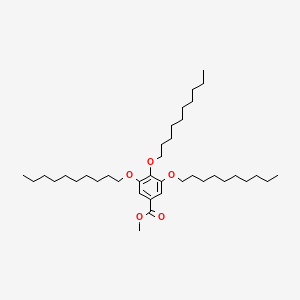
![Dimethyl [4,5-bis(butylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate](/img/structure/B14268765.png)
![N-[(1R)-1-(Naphthalen-1-yl)ethyl]-4-nitrobenzamide](/img/structure/B14268771.png)
